(+/-)-H3Resca-tfp
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Overview
Description
(+/-)-H3Resca-tfp is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. The compound is known for its complex structure and the presence of multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-H3Resca-tfp involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(+/-)-H3Resca-tfp undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(+/-)-H3Resca-tfp has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-H3Resca-tfp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(+/-)-H3Resca-tfp: shares similarities with other chiral compounds such as this compound analogs and derivatives.
Unique Features:
List of Similar Compounds
- This compound analogs
- This compound derivatives
- Other chiral compounds with similar functional groups
Biological Activity
(+/-)-H3Resca-tfp is a novel chelating agent with significant implications in the field of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. This compound facilitates the labeling of biomolecules with fluorine-18, enhancing the visualization of biological processes in vivo. The following sections detail its synthesis, biological activity, and applications, supported by research findings and case studies.
1. Chemical Structure and Synthesis
This compound is an acyclic pentadentate ligand characterized by its N2O3 coordinative set of donor atoms. Its synthesis involves the coupling of the RESCA moiety to a tetrafluorophenyl ester group, allowing for efficient conjugation to proteins and other biomolecules through amine coupling methods. The compound can be synthesized in a controlled environment, ensuring high purity and yield suitable for biological applications .
2.1 Radiolabeling Efficiency
The primary biological activity of this compound lies in its ability to chelate aluminum fluoride ions to form stable complexes with biomolecules. This property is crucial for PET imaging, where fluorine-18 labeled compounds are used to track metabolic processes in living organisms. Studies have shown that proteins labeled with this compound exhibit moderate to high radiochemical yields (35-55%) and high radiochemical purity (>98%) after purification .
2.2 In Vitro and In Vivo Stability
Research indicates that the complexes formed using this compound demonstrate excellent stability both in vitro and in vivo. For instance, when conjugated with human serum albumin (HSA), the resulting complex retains its integrity during biological assessments, which is essential for accurate imaging results . The radiolabeled proteins can be tracked effectively without significant degradation over time.
3.1 PET Imaging Studies
A notable application of this compound is its use in PET imaging studies targeting specific biomarkers. For example, studies involving nanobodies targeting Kupffer cells have shown that the radiolabeling does not interfere with the functional integrity of the proteins, allowing for precise imaging of liver function in both healthy and diseased states .
3.2 Comparative Studies
In comparative studies assessing different labeling methods, this compound has been shown to outperform traditional chelators in terms of labeling speed and stability under physiological conditions. This advantage makes it a preferred choice for researchers developing new radiopharmaceuticals .
4. Research Findings Summary Table
5.
The compound this compound represents a significant advancement in the field of radiopharmaceuticals, particularly for PET imaging applications. Its ability to form stable complexes with biomolecules while maintaining their functional integrity opens new avenues for research and clinical applications. Ongoing studies will likely expand its use further into various diagnostic and therapeutic domains.
Properties
Molecular Formula |
C27H28F4N2O8 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
GKFBSFKLJKSHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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